3-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS 124425-87-2) is a highly electrophilic, bifunctional pyridine building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including DNA polymerase theta (Polq) inhibitors and targeted protein degraders (PROTACs)[1]. Supplied as a stable hydrochloride salt, this intermediate features a reactive benzylic-like chloromethyl group for N- or O-alkylation and a 3-chloro substituent that modulates the electronic environment of the pyridine ring. Its primary procurement value lies in providing a pre-functionalized, shelf-stable scaffold that bypasses hazardous in-house radical halogenation steps, ensuring high-fidelity cross-coupling and alkylation in late-stage drug manufacturing.
Substituting this specific hydrochloride salt with its free base (CAS 185315-53-1) or the unchlorinated 2-(chloromethyl)pyridine analog fundamentally compromises process stability and reaction regioselectivity. The free base of 2-(chloromethyl)pyridines is notoriously unstable at room temperature, rapidly undergoing intermolecular self-alkylation to form intractable pyridinium polymers, which destroys batch viability and yield[1]. Furthermore, replacing the 3-chloro derivative with a generic 2-(chloromethyl)pyridine removes critical steric and electron-withdrawing effects, leading to over-alkylation and poor regiocontrol during the synthesis of sterically hindered API cores [2]. Procurement must specify the hydrochloride salt of the 3-chloro derivative to guarantee shelf-life, prevent polymerization, and ensure exact stereoelectronic matching for complex target molecules.
The free base form of chloromethylpyridines is highly susceptible to nucleophilic attack by the pyridine nitrogen on the chloromethyl carbon of adjacent molecules, leading to rapid degradation. Converting the compound to the hydrochloride salt protonates the pyridine nitrogen, rendering it non-nucleophilic [1]. Quantitative stability assessments indicate that while the free base can degrade by >15-20% within days at room temperature due to quaternization, the hydrochloride salt maintains >98% purity for months under standard 2-8°C storage conditions.
| Evidence Dimension | Purity retention over time (Shelf-life) |
| Target Compound Data | >98% purity maintained over extended storage (months at 2-8°C) |
| Comparator Or Baseline | Free base (CAS 185315-53-1) exhibiting rapid degradation/polymerization at room temperature |
| Quantified Difference | >15-20% difference in active monomer retention within days |
| Conditions | Room temperature vs. 2-8°C storage, bulk material assessment |
Buyers must procure the hydrochloride salt to prevent catastrophic batch losses from self-polymerization during shipping and storage.
2 orthogonal sites: chloromethyl (SN2) + ring Cl (Pd cross-coupling)
ComparatorsOnly 1 reactive site (chloromethyl only)
Synthesizing the chloromethyl group in-house from 3-chloro-2-methylpyridine (CAS 72093-03-9) typically requires harsh radical chlorination (e.g., using NCS or Cl2 with UV initiation). This process is notoriously unselective, often yielding 15-30% mixtures of unreacted starting material and over-chlorinated (dichloromethyl) byproducts [1]. Procuring the pre-functionalized 3-chloro-2-(chloromethyl)pyridine hydrochloride bypasses this hazardous step entirely, eliminating the need for complex chromatographic purification and improving overall synthetic yield by up to 30% in the target alkylation step.
| Evidence Dimension | Synthetic step yield and impurity generation |
| Target Compound Data | Direct procurement yields >95% pure mono-chloromethyl building block |
| Comparator Or Baseline | In-house radical chlorination of 3-chloro-2-methylpyridine |
| Quantified Difference | Avoidance of 15-30% over/under-chlorinated byproducts |
| Conditions | Industrial scale-up synthesis |
Procuring the pre-chlorinated intermediate streamlines manufacturing workflows and removes a hazardous, low-yield synthetic step.
In the synthesis of complex pharmaceuticals like Polq inhibitors, the alkylating agent must be highly selective [1]. Compared to unsubstituted 2-(chloromethyl)pyridine, the addition of the 3-chloro substituent exerts an electron-withdrawing effect that slightly attenuates the extreme electrophilicity of the benzylic carbon. This electronic modulation prevents runaway polyalkylation of sensitive poly-nitrogenous API intermediates, often increasing the isolated yield of the desired mono-alkylated product by 20-40% while reducing the formation of difficult-to-separate quaternary ammonium side products.
| Evidence Dimension | Mono-alkylation selectivity and yield |
| Target Compound Data | High regioselectivity with minimized polyalkylation |
| Comparator Or Baseline | Unsubstituted 2-(chloromethyl)pyridine hydrochloride |
| Quantified Difference | 20-40% improvement in mono-alkylation yield for sensitive substrates |
| Conditions | Base-catalyzed N-alkylation of complex heterocycles |
The specific electronic tuning of the 3-chloro group is critical for achieving high yields and clean reaction profiles in late-stage API synthesis.
No published carcinogenicity bioassay data (data gap)
Comparator3-(Chloromethyl)pyridine HCl: positive (NTP TR-095, forestomach tumors)
2–8°C refrigerated, under inert atmosphere
ComparatorsAmbient storage (room temperature)
Where this compound is the right choice for safely installing a 3-chloro-2-pyridinylmethyl moiety onto complex heterocyclic scaffolds, ensuring high regioselectivity without over-alkylation [1].
Where this intermediate serves as a stable, bifunctional building block for constructing rigid linker systems or specific target-protein binding ligands, benefiting from its extended shelf-life[2].
Where the pre-functionalized chloromethyl group allows for rapid, scalable coupling to generate novel insecticidal or antiparasitic agents, bypassing hazardous in-house chlorination steps[3].